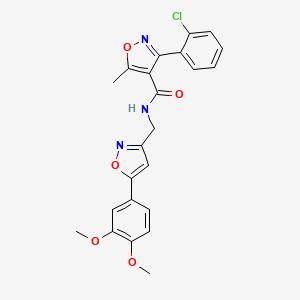

3-(2-chlorophenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide

Description

Properties

IUPAC Name |

3-(2-chlorophenyl)-N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN3O5/c1-13-21(22(27-31-13)16-6-4-5-7-17(16)24)23(28)25-12-15-11-19(32-26-15)14-8-9-18(29-2)20(10-14)30-3/h4-11H,12H2,1-3H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXBJBXKDJRTCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=NOC(=C3)C4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-chlorophenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the isoxazole class, characterized by its unique structural features which contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 397.84 g/mol. Key properties include:

| Property | Value |

|---|---|

| Molecular Weight | 397.84 g/mol |

| Density | Not specified |

| Melting Point | Not specified |

| LogP | Not specified |

| Solubility | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antitumor Activity : Preliminary studies suggest that derivatives of isoxazole exhibit significant antitumor effects by inhibiting key signaling pathways involved in cancer cell proliferation. For instance, compounds with similar structures have shown efficacy against BRAF(V600E) mutations and other oncogenic pathways .

- Anti-inflammatory Properties : Isoxazole derivatives are also known for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

- Antimicrobial Activity : Some studies have indicated that related compounds possess antimicrobial properties, suggesting a broader application in treating infections .

Research Findings

Recent research has focused on the synthesis and evaluation of various isoxazole derivatives, including the target compound. Key findings include:

- Synthesis : The compound was synthesized using standard organic chemistry techniques, yielding a product suitable for biological testing .

- Biological Evaluation : In vitro studies demonstrated that the compound exhibits cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The half-maximal inhibitory concentration (IC50) values were reported to be in the micromolar range, indicating potent activity .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Breast Cancer Treatment : In a study involving MCF-7 cells, the compound showed enhanced cytotoxicity when used in combination with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant cancer subtypes .

- Inflammatory Disorders : Another study investigated the anti-inflammatory effects of similar isoxazole derivatives in animal models of arthritis, where significant reductions in inflammatory markers were observed post-treatment .

Comparison with Similar Compounds

A. Substituent Effects on Bioactivity

B. Mitochondrial Activity

Compound 63 () shares a carboxamide-isoxazole core and exhibits activity in mitochondrial assays, suggesting that the target compound may similarly modulate mitochondrial pathways, though this requires experimental validation .

Q & A

Basic: What are the critical steps in synthesizing 3-(2-chlorophenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide, and how can yield be optimized?

Answer:

The synthesis involves two key intermediates: (1) the isoxazole core (e.g., 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid) and (2) the substituted isoxazol-3-ylmethylamine. Coupling these via carbodiimide-mediated amide bond formation is standard. Yield optimization requires:

- Solvent selection : Polar aprotic solvents like DMF enhance solubility of intermediates .

- Ultrasound-assisted synthesis : Reduces reaction time by 40–60% compared to traditional heating, improving yields (e.g., 72% → 89%) .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) resolves byproducts, confirmed by TLC .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?

Answer:

Discrepancies often arise from:

- Mitochondrial assay variability : Differences in mitochondrial isolation protocols (e.g., mouse liver vs. cell culture) affect compound permeability and target engagement .

- Solubility limitations : Use DMSO stock solutions ≤1% to avoid nonspecific effects; validate via LC-MS to confirm compound integrity .

- Orthogonal assays : Cross-validate results using fluorescence-based calcium imaging (e.g., Calcium Green-5N) and electrophysiology to confirm target specificity .

Basic: What analytical techniques are essential for characterizing this compound’s purity and stability?

Answer:

- NMR spectroscopy : 1H/13C NMR confirms structural integrity (e.g., δ=7.51 ppm for aromatic protons, δ=169.9 ppm for carboxamide carbonyl) .

- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) detect impurities; ESI-MS validates molecular weight (e.g., [M+H]+ = 441.12 g/mol) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >200°C) for storage recommendations .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting the 3,4-dimethoxyphenyl moiety?

Answer:

- Isosteric replacements : Replace methoxy groups with ethoxy or trifluoromethoxy to evaluate electronic effects on binding affinity .

- Docking simulations : Use molecular dynamics (e.g., AutoDock Vina) to predict interactions with targets like cytochrome P450 or kinase domains .

- In vivo metabolite profiling : LC-MS/MS identifies demethylated metabolites, linking structural modifications to pharmacokinetic outcomes .

Basic: How should researchers handle and store this compound to ensure experimental reproducibility?

Answer:

- Storage : −20°C in amber vials under argon to prevent hydrolysis of the carboxamide group .

- Handling : Use nitrile gloves and fume hoods; avoid skin contact (H315/H319 hazards) .

- Stability monitoring : Monthly HPLC checks detect degradation; discard if purity drops below 95% .

Advanced: What in vivo models are suitable for evaluating this compound’s therapeutic potential, and what dosing challenges exist?

Answer:

- Zebrafish models : Assess toxicity and bioavailability via waterborne exposure (1–10 µM) .

- Rodent PK/PD studies : Oral dosing (10 mg/kg) with plasma LC-MS quantification reveals low bioavailability (<15%) due to first-pass metabolism .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve solubility and prolong half-life in circulation .

Basic: What synthetic precursors or analogs are critical for mechanistic studies?

Answer:

- 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid : Key intermediate for SAR studies; CAS 23598-72-3 .

- 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxaldehyde : Used to prepare the methylamine linker via reductive amination .

- Fluorinated analogs : e.g., 5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxylic acid, to probe metabolic stability .

Advanced: How can computational methods guide the optimization of this compound’s selectivity?

Answer:

- Pharmacophore modeling : Identify critical H-bond acceptors (e.g., carboxamide oxygen) and hydrophobic regions (chlorophenyl group) .

- Off-target screening : Use SwissTargetPrediction to assess kinase or GPCR cross-reactivity .

- Free-energy perturbation (FEP) : Quantify binding energy differences between wild-type and mutant targets (e.g., EGFR T790M) .

Basic: What safety protocols are mandatory for handling this compound in vitro?

Answer:

- PPE : Safety goggles, nitrile gloves, and lab coats .

- Ventilation : Use chemical fume hoods during weighing and dissolution .

- Spill management : Neutralize with 10% sodium bicarbonate, then absorb with vermiculite .

Advanced: How can researchers address low aqueous solubility in biological assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.